5-chloro-3-ethyl-2-methyl-1H-indole
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Overview
Description
5-chloro-3-ethyl-2-methyl-1H-indole is a derivative of indole, a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-bearing pyrrole ring. Indole derivatives are significant in various fields due to their biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Several methods exist for synthesizing indole derivatives, including the Fischer indole synthesis, Bartoli indole synthesis, and the Bischler indole synthesis . For 5-chloro-3-ethyl-2-methyl-1H-indole, a common approach involves the reaction of 1-ethyl-1H-indole with 1-chloro-1,2-benziodoxol-3-(1H)-one under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Fischer indole synthesis is frequently employed due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-ethyl-2-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxindoles.
Reduction: Formation of indolines.
Substitution: Electrophilic substitution reactions at the nitrogen atom or the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid for Fischer indole synthesis, phenylhydrazine hydrochloride for hydrazine formation, and various oxidizing and reducing agents .
Major Products
The major products formed from these reactions include oxindoles, indolines, and substituted indoles, depending on the reaction conditions and reagents used .
Scientific Research Applications
5-chloro-3-ethyl-2-methyl-1H-indole has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its role in biological processes and interactions.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities
Industry: Utilized in the production of dyes, sanitizers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 5-chloro-3-ethyl-2-methyl-1H-indole involves its interaction with specific molecular targets and pathways. Indole derivatives often exhibit their effects by binding to receptors or enzymes, influencing cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-3-phenyl-1H-indole
- 5-chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide
- 5-chloro-N’-isopropyl-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide
Uniqueness
5-chloro-3-ethyl-2-methyl-1H-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-chloro-3-ethyl-2-methyl-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN/c1-3-9-7(2)13-11-5-4-8(12)6-10(9)11/h4-6,13H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKSJMIUNWXQDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC2=C1C=C(C=C2)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672611 |
Source
|
Record name | 5-Chloro-3-ethyl-2-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
672310-72-4 |
Source
|
Record name | 5-Chloro-3-ethyl-2-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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